N-Fluoroformamide

Description

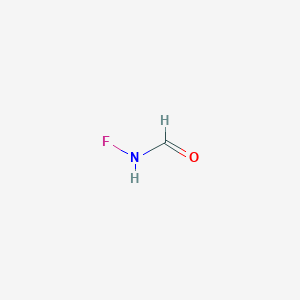

Structure

3D Structure

Properties

CAS No. |

64109-01-9 |

|---|---|

Molecular Formula |

CH2FNO |

Molecular Weight |

63.031 g/mol |

IUPAC Name |

N-fluoroformamide |

InChI |

InChI=1S/CH2FNO/c2-3-1-4/h1H,(H,3,4) |

InChI Key |

FQBHHXMIRSVQOJ-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)NF |

Origin of Product |

United States |

Contextualization Within Contemporary Fluorine Chemistry Research

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This has made the development of novel fluorinating agents a cornerstone of contemporary chemical synthesis, with significant implications for pharmaceuticals, agrochemicals, and materials science. N-fluoroamides, as a class, have emerged as particularly attractive synthons in this endeavor. chemical-manufactures.com

N-Fluoroformamide and its derivatives are part of a family of reagents prized for their unique reactivity, which is primarily dictated by the N-F bond. Although possessing high potential energy, this bond is often kinetically stable, rendering N-fluoroamides robust and versatile reagents that are compatible with a variety of reaction conditions. sigmaaldrich.com Their application frequently involves activation by transition metals—such as iron, copper, or nickel—or through photocatalysis. chemical-manufactures.com This activation typically proceeds via a single-electron transfer (SET), which cleaves the N-F bond to generate a highly reactive nitrogen-centered radical. chemical-manufactures.com

This nitrogen radical is a key intermediate that can engage in a variety of powerful transformations. One of the most significant applications is in remote C(sp³)–H bond functionalization through a cascade initiated by a Hofmann-Löffler-Freytag (HLF)-type hydrogen atom transfer (HAT). chemical-manufactures.comoup.com This strategy allows for the selective modification of C-H bonds that are distant from existing functional groups, a traditionally challenging synthetic operation. Research has demonstrated the use of N-fluoroamide-derived radicals in reactions such as C-H fluorination, amination, and the formation of vinyl amides through desaturation. chemical-manufactures.comsigmaaldrich.com

Significance of N Fluoroformamide in Theoretical and Mechanistic Organic Chemistry

Quantum Chemical Methodologies Applied to this compound Systems

The theoretical study of this compound relies on a variety of quantum chemical methods to predict its structure, energetics, and other properties. These computational techniques provide a powerful lens for understanding molecular behavior at the atomic level.

Density Functional Theory (DFT) Calculations and Functional Selection

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as molecules. wikipedia.orgcond-mat.de It has become a popular tool in computational chemistry due to its balance of accuracy and computational cost. wikipedia.org DFT methods are based on the principle that the properties of a multi-electron system can be determined from its electron density, which is a function of only three spatial coordinates. cond-mat.de This is a significant simplification compared to wave function-based methods that deal with the complexities of the many-electron wave function. cond-mat.de

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional, which approximates the complex many-body effects of electron exchange and correlation. wikipedia.org Various functionals have been developed, ranging from the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) to more sophisticated hybrid functionals that incorporate a portion of exact Hartree-Fock exchange. aps.org

In a comparative study on formamide (B127407) and fluoro-formamide tautomers, several DFT methods were employed, including B3LYP and wB97X-D, in conjunction with different basis sets. researchgate.net The B3LYP functional is a popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The study determined that the B3LYP/cc-pVTZ method was the most suitable for calculating the relative energies, optimized geometries, and other properties of the proposed fluoro-formamide/fluoro-formamidic acid tautomers. researchgate.net

Ab Initio Methods and High-Level Electronic Structure Calculations (e.g., MP2, HF)

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org These methods aim to solve the electronic Schrödinger equation to provide accurate descriptions of molecular systems. wikipedia.org

Hartree-Fock (HF) Theory: The simplest ab initio method is the Hartree-Fock (HF) theory. wikipedia.org It approximates the instantaneous electron-electron repulsion with an average effect, treating each electron in the mean field of all other electrons. wikipedia.org While computationally less demanding than more advanced methods, HF theory does not fully account for electron correlation, which can be crucial for accurate predictions. nih.gov

Møller-Plesset Perturbation Theory (MP2): To incorporate electron correlation effects, post-Hartree-Fock methods have been developed. peerj.comcecam.org One of the most common is the second-order Møller-Plesset perturbation theory (MP2). peerj.comcecam.org MP2 improves upon the HF method by adding a correction for electron correlation, often leading to more accurate results, especially for geometries and energies. nih.govpeerj.com The computational cost of MP2 scales more steeply with the size of the system compared to HF. wikipedia.org

In the context of studying this compound and related systems, both HF and MP2 methods have been used, often in conjunction with various basis sets, to optimize geometries and calculate energies. nih.govacs.org These methods, particularly MP2, provide a higher level of theory than standard DFT for capturing electron correlation, although they come with increased computational expense. chemrxiv.org

Basis Set Selection and Convergence Studies

The accuracy of both DFT and ab initio calculations is also critically dependent on the choice of the basis set. A basis set is a set of mathematical functions used to build molecular orbitals. uba.ar Larger and more flexible basis sets can provide more accurate results but at a higher computational cost. umich.edu

Commonly used basis sets include the Pople-type basis sets (e.g., 6-31G, 6-311G) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ). gaussian.comfrontiersin.org These can be augmented with polarization functions (e.g., d, p) and diffuse functions (+) to provide more flexibility for describing the electron distribution, especially in systems with lone pairs or anions. gaussian.com

For the study of this compound, various basis sets have been employed, including 6-311++G, 6-311++G(2df,2p), and cc-pVTZ. researchgate.net A study on formamide and fluoro-formamide tautomers utilized these basis sets in conjunction with DFT methods to examine their energies and geometries. researchgate.net It was found that increasing the basis set size does not always lead to improved accuracy with DFT functionals. peerj.com For instance, the B3LYP functional has been shown to be effective with the 6-311++G** basis set for geometry calculations at a reasonable computational cost.

Convergence studies are essential to ensure that the chosen basis set is adequate for the problem at hand. This involves systematically increasing the size of the basis set to see if the calculated properties converge to a stable value. umich.edu

Benchmarking Computational Models against Experimental Data

To validate the accuracy of computational models, it is crucial to benchmark the calculated results against available experimental data. nih.govarxiv.org This process helps in assessing the performance of different theoretical methods and basis sets for a specific class of molecules or properties. nih.gov

In the context of this compound, a comparative study of formamide tautomers used five different DFT methods. researchgate.net The calculated values from these methods were compared with experimental data from microwave and X-ray studies. researchgate.net The B3LYP/cc-pVTZ method was identified as the best performer among the tested methods for formamide tautomerism. researchgate.net This benchmarked method was then applied to the more complex this compound system. researchgate.net

The process of benchmarking involves comparing calculated geometries, energies, vibrational frequencies, and other properties with their experimental counterparts. nih.govresearchgate.net When experimental data is scarce, high-level ab initio calculations, such as coupled-cluster methods, can serve as a reference. chemrxiv.org The goal is to identify a computational protocol that provides a reliable balance of accuracy and computational efficiency for the system of interest. nih.gov

Conformational Landscape and Tautomeric Equilibria of this compound

The structure and reactivity of this compound are influenced by its conformational flexibility and the potential for tautomerism. Computational chemistry provides essential tools to explore these aspects.

Tautomer Identification and Energetics (e.g., Fluoro-formamide and Fluoro-formamidic Acid Tautomers)

Tautomers are isomers of a molecule that can interconvert through the migration of an atom or group, most commonly a proton. nih.gov this compound can exist in different tautomeric forms, primarily the amide form (this compound) and the imidic acid form (fluoro-formamidic acid).

A comprehensive computational study using Density Functional Theory (DFT) investigated the tautomerism of fluoro-formamide. researchgate.net The research identified and examined thirty-one different tautomers of fluoro-formamide ([NH2FCO]). researchgate.net The calculations were performed using the B3LYP/cc-pVTZ method, which was determined to be the most suitable after being benchmarked against formamide tautomers. researchgate.net

The study found that the most stable tautomers are the keto-form, this compound (C1), and the enol-form, fluoro-formamidic acid (C3). researchgate.net The relative stability of these and other tautomers was assessed by calculating their energies. The stability of fluoro-formamide at the carbonyl and nitrogen positions was further analyzed using thermodynamic calculations of enthalpy of formation (ΔH) and Gibbs free energy (ΔG). researchgate.net The positive ΔG values, ranging from 59 to 114 kJ/mol, for the tautomerism confirm the stability of the fluoro-formamide at the carbonyl group. researchgate.net

The calculated energies for the most stable keto and enol tautomers are presented in the table below.

| Tautomer | Structure | Corrected Energy (H(0K)) |

| This compound (C1) | Keto-tautomer | -706847 kJ/mol researchgate.net |

| Fluoro-formamidic acid (C3) | Enol-tautomer | -706755 kJ/mol researchgate.net |

Rotational Isomerism and Conformational Analysis

This compound, like other amides, exhibits rotational isomerism due to the partial double-bond character of the C-N bond, which restricts free rotation. mdpi.com This results in the existence of different conformers, such as cis and trans isomers, which can be identified and characterized computationally. Theoretical calculations have been used to determine the stability of various rotational conformers, including staggered and eclipsed forms, arising from rotation around the C-N bond. researchgate.net The study of the energetics of this bond rotation is known as conformational analysis. wikipedia.org For many substituted amides, the energy barrier to rotation is sufficient to allow for the observation of distinct isomers at room temperature. mdpi.comrsc.org The relative stability of these conformers is governed by a combination of steric and electronic effects. wikipedia.org

Elucidation of Transition States for Isomerization Pathways

The conversion between different isomers of this compound proceeds through specific transition states. Computational methods are crucial for locating and characterizing these high-energy structures on the potential energy surface. rsc.orgnih.gov For fluoroformamide, numerous transition states corresponding to tautomerization have been identified using vibrational frequency calculations, where a transition state is confirmed by the presence of a single imaginary frequency. researchgate.net

Investigations into related amide systems have explored different mechanisms for isomerization, such as the "umklapp" mechanism, where a substituent rotates in the molecular plane through a linear C=N-N configuration to interconvert between isomers. unimi.it The energy barriers for these isomerization processes determine the rate of interconversion. unimi.it For fluoroformamide tautomers, these activation enthalpies have been calculated, and the mechanism, whether concerted or stepwise, has been a subject of investigation. researchgate.net

Table 1: Calculated Energies of this compound and a Tautomer

| Compound | Method | Energy (kJ/mol) |

|---|---|---|

| Fluoro-formamide (C1) | B3LYP/cc-PVTZ | -706947 |

| Fluoro-formamidic acid (C3) | B3LYP/cc-PVTZ | -706855 |

Data sourced from a DFT comparative study. researchgate.net

Electronic Structure and Bonding Analysis in this compound

The electronic structure dictates the fundamental chemical and physical properties of a molecule. libretexts.org Analysis of charge distribution, geometric parameters, and dipole moments provides a comprehensive picture of bonding in this compound.

Mulliken Charge Distribution Analysis

Mulliken population analysis is a computational method used to estimate the partial atomic charges within a molecule, offering insights into its electronic structure and reactivity. researchgate.netlibretexts.orgwikipedia.org The analysis involves partitioning the total electron density among the constituent atoms. libretexts.org In molecules containing electronegative atoms like fluorine, oxygen, and nitrogen, these atoms are expected to carry a net negative charge, while carbon and hydrogen atoms are typically positive. researchgate.netirjweb.com For formamide and its derivatives, charge distribution analysis reveals that electrostatic attraction between atoms plays a significant role in their stability. researchgate.net The distribution of charges can indicate the likely sites for nucleophilic or electrophilic attack. irjweb.com

Table 2: Illustrative Mulliken Net Charges for a Heterocyclic Amine

| Atom | Element | Net Charge |

|---|---|---|

| N5 | Nitrogen | -0.428 |

| C13 | Carbon | -0.344 |

| N2 | Nitrogen | -0.371 |

| S12 | Sulfur | +0.269 |

| C1 | Carbon | +0.231 |

This table presents example data from a thiazole (B1198619) derivative to illustrate typical charge distribution trends. irjweb.com Specific values for this compound would be determined by similar computational methods.

Geometric Parameters: Bond Lengths and Angles

The geometry of a molecule, defined by its bond lengths and angles, is a fundamental outcome of its electronic structure and can be accurately predicted by computational methods. acs.orgebsco.com In amide systems, the C-N bond is typically shorter than a standard single bond, and the atoms around it tend to adopt a planar or near-planar arrangement, reflecting the resonance stabilization. mdpi.com The introduction of a highly electronegative fluorine atom attached to the nitrogen is expected to influence the bond lengths and angles throughout the molecule. libretexts.org For instance, computational studies on related fluorinated nitrogen compounds have determined precise bond lengths, such as Pd-N and Pt-N bonds, which are compared to experimental data to validate the theoretical models. researchgate.net

Table 3: Representative Bond Lengths and Angles

| Bond/Angle | Typical Length (Å) / Angle (°) | Notes |

|---|---|---|

| C=O | ~1.21 | Double bond |

| C-N | ~1.35 | Partial double bond character in amides |

| N-F | ~1.40 | Single bond |

| O-C-N Angle | ~125° | Reflects sp² hybridization of carbon |

| C-N-H Angle | ~120° | Planar geometry around nitrogen |

Note: These are generalized values. Specific calculated parameters for this compound conformers would be derived from computational optimizations. researchgate.netebsco.com

Thermochemical Analysis of this compound Systems

Thermochemical analysis, a cornerstone of computational chemistry, provides critical insights into the stability and reactivity of molecules. For this compound and its related tautomers, these analyses are performed using quantum chemical methods to predict key thermodynamic quantities.

The enthalpy of formation is a measure of the energy change when a compound is formed from its constituent elements in their standard states. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in determining these values for this compound and its isomers. researchgate.net One such study utilized the B3LYP/cc-pVTZ method to calculate the enthalpies of formation for various tautomers of fluoroformamide. researchgate.net

The stability of different fluoroformamide structures can be assessed by comparing their calculated enthalpies of formation; a more negative value typically indicates greater stability. researchgate.net For instance, calculations revealed that the primary this compound tautomer (C1) possesses an enthalpy of formation of -706947 kJ·mol⁻¹. researchgate.net In contrast, its tautomer, fluoro-formamidic acid (C3), has a calculated enthalpy of formation of -706855 kJ·mol⁻¹. researchgate.net The more negative enthalpy of formation for this compound (C1) suggests it is more stable than its fluoro-formamidic acid tautomer. researchgate.net

A comparative analysis of the enthalpy of formation for various fluoroformamide tautomers provides a deeper understanding of their relative stabilities. The table below, derived from DFT calculations, summarizes these findings.

Table 1: Calculated Enthalpy of Formation for this compound Tautomers

| Tautomer | Structure | Enthalpy of Formation (∆H(298)) (kJ·mol⁻¹) |

|---|---|---|

| This compound | C1 | -706947 |

Data sourced from DFT calculations at the B3LYP/cc-pVTZ level of theory. researchgate.net

Gibbs free energy (∆G) combines enthalpy and entropy to determine the spontaneity of a process at constant temperature and pressure. A negative ∆G indicates a spontaneous process, while a positive ∆G signifies a non-spontaneous one. Computational methods are crucial for determining the Gibbs free energy of reaction pathways, such as tautomerism in the this compound system. researchgate.net

Studies have calculated the Gibbs free energy for the tautomerization of this compound. researchgate.net The positive ∆G values, ranging from 59 to 114 kJ·mol⁻¹, for the conversion of the primary this compound tautomer (C1) to its other forms confirm the stability of the carbonyl structure. researchgate.net This indicates that the tautomerization processes are not spontaneous under standard conditions, reinforcing the finding that this compound is the most stable isomer. researchgate.net

For processes where this compound (C1) is the reactant, the Gibbs free energy changes are positive, calculated to be between 95 to 114 kJ·mol⁻¹, further underscoring its stability. researchgate.net Conversely, negative Gibbs free energy values, from -4 to -33 kJ·mol⁻¹, were found for reactions involving fluorination at the nitrogen atom, suggesting these processes are more favorable. researchgate.net

Table 2: Gibbs Free Energy (∆G) for this compound Tautomerism

| Reaction | Gibbs Free Energy (∆G) (kJ·mol⁻¹) | Spontaneity |

|---|---|---|

| This compound (C1) → Other Tautomers | +59 to +114 | Non-spontaneous |

Data reflects calculations from DFT studies. researchgate.net

Enthalpy of Formation Calculations (∆H(298))

Computational Approaches for Elucidating Reaction Mechanisms

Computational chemistry offers powerful tools to investigate the intricate step-by-step pathways of chemical reactions, known as reaction mechanisms. kallipos.gr By modeling the potential energy surface, researchers can identify transition states, intermediates, and determine activation energies, providing a detailed picture of how reactants are converted to products. kallipos.grethz.ch Methods like Density Functional Theory (DFT) are frequently used to explore reaction mechanisms involving complex organic molecules. ethz.chmdpi.com

In the context of this compound, computational studies have focused on understanding its formation, tautomerization, and potential reactions. researchgate.net For example, the tautomerism between this compound and fluoro-formamidic acid has been examined by locating the transition states that connect these isomers. researchgate.net These calculations help to quantify the energy barriers for isomerization and explain the observed relative stabilities of the tautomers. researchgate.net

Furthermore, computational approaches are essential for studying reactions where this compound might act as a reactant or be formed as a product. mdpi.com For instance, in cycloaddition reactions, theoretical models can predict regioselectivity and elucidate whether the reaction proceeds through a concerted or stepwise mechanism. researchgate.net While specific computational studies on the reaction mechanisms of this compound beyond tautomerism are not extensively detailed in the provided search results, the general methodologies of computational chemistry are directly applicable. universiteitleiden.nluni-heidelberg.de These approaches would involve mapping the energy profile for reactions such as hydrolysis, reduction, or substitution, thereby predicting the most likely chemical transformations this compound might undergo.

Synthetic Pathways and Derivatization Strategies for N Fluoroformamide Analogues

Methodologies for Incorporating Fluorine into Amide Scaffolds

Electrophilic Fluorination: This is the most common approach, utilizing reagents that deliver an electrophilic fluorine equivalent ("F+"). For the direct N-fluorination of primary or secondary amides, electrophilic N-F reagents are used to replace the N-H proton with a fluorine atom. alfa-chemistry.com Common reagents for this transformation include Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI). alfa-chemistry.comrsc.org These reagents are generally stable, crystalline solids that are easier to handle than gaseous fluorine. juniperpublishers.com The reaction typically involves the deprotonation of the amide followed by quenching with the electrophilic fluorine source. Beyond direct N-fluorination, these reagents are widely used for the α-fluorination of amide enolates. juniperpublishers.comresearchgate.net

Nucleophilic Fluorination: Historically, direct fluorination using nucleophilic fluoride (B91410) sources (F-) on amides has been challenging. However, innovative strategies have emerged that reverse the typical polarity of the amide's α-position, a concept known as "umpolung". researchgate.netspringernature.com In a notable methodology, amides are activated with triflic anhydride (B1165640) (Tf₂O), transforming the α-carbon into an electrophilic center (an enolonium ion). researchgate.netnih.gov This intermediate can then be attacked by a nucleophilic fluorine source, such as tetrabutylammonium (B224687) triphenyldifluorosilicate (TBAT), to achieve chemoselective α-C–H fluorination. springernature.comnih.gov This approach is advantageous as it avoids the often harsh, oxidizing conditions of electrophilic fluorinating agents and displays excellent functional group tolerance. researchgate.netnih.gov

| Fluorination Approach | Reagent Type | Typical Reagents | Key Strategy |

| Electrophilic | F⁺ source | Selectfluor®, NFSI, N-Fluoropyridinium salts | Reaction with nucleophilic sites (N-H, enolates). alfa-chemistry.comalfa-chemistry.comrsc.org |

| Nucleophilic | F⁻ source | TBAT, Pyridine-HF, Et₃N·3HF | Amide activation (e.g., with Tf₂O) to create an electrophilic center for F⁻ attack ("Umpolung"). researchgate.netspringernature.comnih.govalfa-chemistry.com |

Advanced Synthetic Techniques for N-Substituted Fluorinated Amides

Modern synthetic chemistry has pursued milder and more selective methods for creating fluorinated amides, moving beyond stoichiometric reagents to catalytic and enzyme-based systems.

Transition-Metal Catalysis: Catalytic systems using palladium, nickel, and iron have been developed for fluorination reactions. Palladium-catalyzed C-H fluorination of (hetero)arenes often employs NFSI as the fluorine source, enabling regioselective installation of fluorine. rsc.org Nickel catalysis has been used for the deamidative fluorination of amides, where the amide group itself is replaced by fluorine using Selectfluor®. Iron catalysis offers a cost-effective and environmentally benign alternative. For instance, iron(II) triflate can catalyze an N-fluoroamide-directed C-H fluorination, where a pre-formed N-F bond on a directing group facilitates the fluorination of benzylic, allylic, and even unactivated C(sp³)–H bonds. acs.orgresearchgate.net

Photoredox and Electrochemical Catalysis: Visible-light photoredox catalysis provides a mild pathway to generate radical intermediates for fluoroalkylation. acs.orgjst.go.jp This strategy has been successfully applied to the α-trifluoromethylation of ketones, esters, and amides. nih.gov The process often involves generating an enolsilane from the amide, which then reacts with a trifluoromethyl radical precursor under light irradiation with a suitable photocatalyst. nih.gov Similarly, photochemical processes using a photocatalyst like tetrabutylammonium decatungstate (TBADT) and a fluorinating agent such as Selectfluor™ or NFSI can achieve the fluorination of unactivated sp³ C-H bonds under UV light. google.com

Enzymatic Fluorination: Biocatalysis represents a frontier in selective fluorination. Researchers have successfully repurposed enzymes to catalyze C-F bond formation. In a recent development, a non-heme iron enzyme, (S)-2-hydroxypropylphosphonate epoxidase (SvHppE), was engineered through directed evolution to catalyze an N-fluoroamide-directed enantioselective C(sp³)–H fluorination. udg.edunih.gov This method allows for the formation of chiral benzylic fluorides with excellent enantiocontrol, a significant challenge for traditional synthetic methods. nih.gov

Investigation of Precursors and Reagents for N-Fluorination

The success of any fluorination strategy hinges on the appropriate choice of reagent. Reagents for N-fluorination are primarily electrophilic, designed to deliver "F+".

Electrophilic N-F Reagents: These reagents feature a polarized N-F bond that renders the fluorine atom electrophilic. alfa-chemistry.com They are classified into several families, including N-fluorosulfonimides, N-fluoropyridinium salts, and quaternary N-fluoroammonium salts. researchgate.netbeilstein-journals.org

N-Fluorobenzenesulfonimide (NFSI): A widely used, commercially available, and stable crystalline solid. rsc.orgresearchgate.net It is effective for fluorinating a variety of nucleophiles, including carbanions and (hetero)aromatics, and is a key reagent in many metal-catalyzed C-H fluorination reactions. alfa-chemistry.comjuniperpublishers.com

Selectfluor® (F-TEDA-BF₄): A derivative of 1,4-diazoniabicyclo[2.2.2]octane (DABCO), it is one of the most powerful and widely used electrophilic fluorinating agents. alfa-chemistry.comref.ac.uk Its high thermal stability, low toxicity, and strong oxidizing properties make it suitable for fluorinating less reactive substrates. alfa-chemistry.comnih.gov

N-Fluoropyridinium Salts: The fluorinating power of these salts can be tuned by changing the substituents on the pyridine (B92270) ring. alfa-chemistry.com They are particularly useful for the fluorination of enol compounds and electron-rich aromatics. juniperpublishers.com

| Reagent | Structure Class | Key Features |

| N-Fluorobenzenesulfonimide (NFSI) | N-Fluorosulfonimide | Crystalline, stable, economical, highly soluble. alfa-chemistry.comrsc.org |

| Selectfluor® (F-TEDA-BF₄) | Quaternary N-fluoro salt | Highly reactive, thermally stable, strong oxidant. alfa-chemistry.comref.ac.uk |

| N-Fluoropyridinium Salts | N-Fluoropyridinium salt | Tunable reactivity based on ring substituents. alfa-chemistry.combeilstein-journals.org |

Precursors for Nucleophilic Fluorination: For methods involving nucleophilic fluoride, common sources include alkali metal fluorides (KF, CsF), hydrogen fluoride complexes like pyridine-HF and triethylamine-trihydrofluoride (Et₃N·3HF), and tetraalkylammonium fluorides like tetrabutylammonium fluoride (TBAF). alfa-chemistry.comchinesechemsoc.org In the context of the umpolung strategy for α-fluorinating amides, the non-hygroscopic crystalline solid tetrabutylammonium triphenyldifluorosilicate (TBAT) has proven to be a particularly effective fluoride source. springernature.com

Strategies for the Preparation of Difluoromethylated and Trifluoromethylated Compounds

Attaching N-CF₂H and N-CF₃ groups to amides presents unique challenges due to the electronic properties of these moieties. Synthetic strategies often rely on the transformation of specific functional groups that serve as precursors.

N-Trifluoromethylation: A prominent strategy for synthesizing N-trifluoromethyl amides involves the desulfurizative-fluorination of isothiocyanate precursors. Isothiocyanates can be reacted with silver fluoride (AgF) to generate an N-CF₃ anion equivalent, which is stabilized by the silver ion to prevent defluorination. researchgate.net This intermediate can then be acylated with carboxylic acid halides or esters to furnish a diverse range of N-CF₃ tertiary amides under mild conditions. researchgate.netnih.govosti.gov Another approach uses bromine trifluoride (BrF₃) to convert dithiocarbamates (derived from isothiocyanates) into N-trifluoromethyl amides. acs.org A more direct method involves the in-situ activation of secondary amides with triflic anhydride, followed by partial reduction and nucleophilic trifluoromethylation with trifluoromethyltrimethylsilane (TMSCF₃). rsc.org

N-Difluoromethylation: Access to N-difluoromethylated amides has been unlocked through a strategy analogous to trifluoromethylation. The key building blocks are N-CF₂H carbamoyl (B1232498) fluorides. chemistryviews.orgnih.gov These are synthesized via a desulfurization-fluorination of monosubstituted thioformamides (RNH–CH=S) coupled with a carbonylation step. nih.govacs.org The resulting N-CF₂H carbamoyl fluorides are robust and can be derivatized to access a wide variety of N-CF₂H amides, carbamates, and ureas. chemistryviews.orgresearchgate.net Alternative methods include the reaction of isothiocyanates with TMSCF₂H, activated by a base, to yield difluoromethyl(thio)amides. rsc.org

| Target Group | Precursor | Key Reagents | Method Summary |

| N-CF₃ | Isothiocyanates | AgF, Carboxylic Acid Halide/Ester | Desulfurizative-fluorination followed by acylation. researchgate.netnih.govosti.gov |

| N-CF₃ | Dithiocarbamates | BrF₃ | Fluorinative desulfurization. acs.org |

| N-CF₂H | Thioformamides | AgOCF₃, AgF | Desulfurizative-fluorination coupled with carbonylation to form N-CF₂H carbamoyl fluorides. chemistryviews.orgnih.gov |

| N-CF₂H | Isothiocyanates | TMSCF₂H, Base | Difluoromethylation of the isothiocyanate. rsc.org |

Reaction Mechanisms and Reactivity Profiles of N Fluoroformamide

Mechanistic Studies of Fluorination Reactions Involving Formamide (B127407) Derivatives

The introduction of a fluorine atom into an organic molecule, particularly onto a nitrogen atom, is a challenging yet crucial transformation in synthetic chemistry. The direct fluorination of amides and their derivatives involves complex mechanisms that are the subject of ongoing research.

Historically, methods for creating N-F bonds included electrochemical fluorination and the use of dilute fluorine gas. For example, the synthesis of N-fluoro-N-alkylsulfonamides was achieved by treating N-alkylsulfonamides with dilute F₂ in nitrogen at low temperatures, although yields could be low due to side reactions like N-S bond cleavage. nih.gov

More contemporary and controlled methods utilize electrophilic N-F reagents, which act as a source of "F⁺". Reagents like N-fluorobenzenesulfonimide (NFSI) are widely used for the fluorination of various nucleophiles. wikipedia.orgbeilstein-journals.org While the direct fluorination of formamide itself to produce N-fluoroformamide is not extensively detailed, the mechanisms for related compounds provide significant insight. For instance, the synthesis of fluorinated amide derivatives can proceed through pathways involving N-perfluoroalkylation of nitrosoarenes, which generates labile N-perfluoroalkylated hydroxylamine (B1172632) intermediates. nih.govacs.org These reactive intermediates highlight the complexity of controlling reactions at the nitrogen center. nih.govacs.org

Mechanistic studies on the fluorination of sulfur-containing acetamides have shown that some substrates are resistant to fluorination, instead undergoing preferential oxidation. This behavior is sometimes explained by the coordination of a nearby carbonyl oxygen to the active center of the fluorinating agent, forming a stabilized chelate complex that hinders the desired C-F bond formation. ucl.ac.uk Such intramolecular interactions could play a role in the fluorination of formamide derivatives, influencing reaction pathways and outcomes.

Proton Transfer Mechanisms in Fluorinated Amides

Proton transfer is a fundamental chemical process that involves the movement of a proton (H⁺) from one molecule to another and is central to acid-base chemistry. mdpi.com In fluorinated amides like this compound, the presence of the highly electronegative fluorine atom can significantly influence the molecule's electronic structure and, consequently, its proton transfer dynamics.

Computational studies are a key tool for investigating these mechanisms. For example, theoretical studies on clusters of molecules like hydrogen fluoride (B91410) (HF) and water (H₂O) have been used to characterize the structures of transition states for synchronous proton transfer and to calculate the associated energy barriers. olemiss.edu These studies show that the energy barrier for proton transfer is highly sensitive to the number of molecules in the cluster and their geometric arrangement. olemiss.edu

In the context of fluorinated amides, proton transfer can be linked to tautomerism. Theoretical calculations have been used to explore the effects of intermolecular interactions on the keto-enol tautomerism of fluoroformamide, a process that inherently involves the transfer of a proton. Furthermore, research on other systems, such as the phosphorescent iridium(III) complex containing a formamide unit, demonstrates that hydrogen bonding between an amide proton and a fluoride ion can drastically alter the photophysical properties of a molecule. mdpi.com This interaction, which is a form of proton affinity, underscores the significant effect that fluorine can have on the protons within the amide group. mdpi.com Computational models of enzyme systems, like L-proline dehydrogenase, also reveal stepwise mechanisms where proton transfer precedes other steps like hydride transfer, highlighting the discrete and critical nature of this process in complex chemical transformations. nih.gov

Electrophilic Reactivity of N-Fluorinated Compounds in Organic Transformations

N-fluorinated compounds where the nitrogen atom is bonded to electron-withdrawing groups are potent electrophilic fluorinating agents. wikipedia.org These reagents are designed to have an electron-deficient fluorine atom, making them effective for transferring a fluorine cation (F⁺) to a nucleophile. wikipedia.org This reactivity is a cornerstone of modern organofluorine chemistry. wikipedia.orgalfa-chemistry.com

The development of stable, easy-to-handle N-F reagents has been a major advancement over the use of hazardous elemental fluorine. wikipedia.org The reactivity, or "fluorinating power," of these reagents can be finely tuned by altering the substituents on the nitrogen atom. beilstein-journals.org

Key Classes of N-F Electrophilic Reagents:

N-Fluorosulfonamides: These are generally considered weak fluorinating agents. wikipedia.org

N-Fluorosulfonimides: Compounds like N-fluorobenzenesulfonimide (NFSI) are highly effective, stable, and widely used. The two strong electron-withdrawing sulfonyl groups greatly decrease the electron density on the nitrogen, enhancing the electrophilicity of the fluorine atom. wikipedia.orgbeilstein-journals.orgrsc.org

Cationic N-F Reagents: Salts with a cationic nitrogen, such as N-fluoropyridinium salts and 1-alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane (DABCO) salts (e.g., Selectfluor®), exhibit increased rates and yields in fluorination reactions due to the powerful electron-withdrawing effect of the positive charge. nih.govwikipedia.orgnih.gov

The mechanism of electrophilic fluorination is still debated and may proceed through either an Sₙ2 pathway or a single-electron transfer (SET) process, depending on the substrates and reaction conditions. wikipedia.org NFSI, for example, is known to participate in both electrophilic and radical fluorination reactions. numberanalytics.com

Interactive Table: Common Electrophilic N-F Fluorinating Agents

| Reagent Name | Acronym | Class | Key Characteristics |

| N-Fluorobenzenesulfonimide | NFSI | N-Fluorosulfonimide | Stable, crystalline solid; versatile and widely used for fluorinating various nucleophiles. beilstein-journals.org |

| Selectfluor® | F-TEDA-BF₄ | Cationic N-F Salt | Highly reactive, stable, non-hygroscopic crystalline solid with high fluorinating power. nih.govbeilstein-journals.org |

| N-Fluoro-N-alkyl-p-toluenesulfonamide | - | N-Fluorosulfonamide | Among the earlier stable N-F reagents; moderate fluorinating power. nih.gov |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | N-Fluorosulfonimide | Effective fluorinating agent. wikipedia.org |

| N-Fluoropyridinium Salts | - | Cationic N-F Salt | Reactivity can be tuned by changing substituents on the pyridine (B92270) ring. beilstein-journals.org |

Role of this compound as a Suspected Reaction Intermediate

In studies of fluorination reactions, this compound has been proposed and tentatively identified as a reaction intermediate. This identification was based on spectroscopic evidence, where a specific doublet signal observed in an NMR spectrum was assigned to the this compound molecule. The transient nature of this species is highlighted by the observation that the signal's intensity changed as the reaction mixture's temperature was allowed to rise.

The instability of many N-perfluoroalkylated amines, which are prone to eliminating a fluoride ion, lends support to the idea of this compound as a reactive intermediate. nih.govacs.org This elimination process would form a highly electrophilic fluoroiminium species, which would be quickly consumed in subsequent reaction steps. nih.govacs.org The detection and characterization of such intermediates are vital for understanding the stepwise pathway of a reaction. youtube.com

Investigation of Catalytic Processes Involving N-Fluorinated Species

N-fluorinated compounds, particularly N-fluoroamides and N-fluorosulfonamides, are not only reagents but also valuable substrates in a variety of catalytic transformations, especially those catalyzed by transition metals like copper. rsc.orgdntb.gov.ua These reactions often leverage the unique reactivity of the N-F bond. researchgate.net

A prominent mechanism involves the single-electron reduction of the N-F bond by a catalyst. In copper-catalyzed reactions, a Cu(I) species can reduce the N-fluoroamide to generate a nitrogen-centered radical and a Cu(II) species. snnu.edu.cn This amidyl radical is a key intermediate that can then undergo further reactions, such as intramolecular hydrogen atom transfer (HAT). dntb.gov.uasnnu.edu.cn This HAT process allows for the selective functionalization of remote, unactivated C(sp³)–H bonds, a significant challenge in organic synthesis. rsc.orgdntb.gov.ua

Examples of Catalytic Reactions with N-Fluoroamides:

Remote C-H Arylation: A copper catalyst facilitates the generation of an amidyl radical from an N-fluoroamide. This radical abstracts a hydrogen atom from a distal carbon, and the resulting carbon-centered radical is then coupled with an arylboronic acid. dntb.gov.ua

Carbonylative Cyclization: N-fluorosulfonamides can undergo copper-catalyzed intramolecular cyclization and intermolecular carbonylation to produce functionalized β-homoproline esters. acs.org

Alkylarylation of Alkenes: A copper-catalyzed reaction of N-fluoroamides with alkenes and arylboronic acids proceeds through an N-centered radical, 1,5-HAT, and subsequent radical addition to form complex 1,1-diaryl motifs. rsc.org

In addition to being a source of radicals, N-F reagents like NFSI can also act as oxidants in catalytic cycles. For instance, NFSI can oxidize a Pd(0) catalyst to a Pd(II) species, initiating a catalytic cycle for C-H fluorination. rsc.org This dual reactivity as both a functional group source and an oxidant makes N-fluorinated compounds highly versatile in modern catalytic chemistry. rsc.orgorganic-chemistry.org

Interactive Table: Catalytic Reactions Involving N-Fluoroamides

| Reaction Type | Catalyst System | N-F Reagent Role | Key Mechanistic Steps | Product Type |

| Remote C(sp³)–H Arylation | Cu(II)/2,2'-bipyridine | Amidyl Radical Precursor | N-F reduction, 1,5-Hydrogen Atom Transfer (HAT), C-C cross-coupling. dntb.gov.ua | γ- and δ-arylated amides |

| Carbonylative Synthesis of β-Homoprolines | Cu(OTf)₂ | Radical Precursor | Intramolecular cyclization, intermolecular carbonylation. acs.org | N-sulfonyl-β-homoproline esters |

| C-H Fluorination | Pd(0)/L-proline | Oxidant & Fluorine Source | Pd(0) oxidation, C-H activation, reductive elimination from Pd(IV). rsc.org | Fluorinated arenes |

| Alkylarylation of Alkenes | Copper catalyst | Amidyl Radical Precursor | N-centered radical generation, 1,5-HAT, benzyl (B1604629) radical addition. rsc.org | Molecules with 1,1-diaryl motifs |

Advanced Spectroscopic Characterization Techniques for N Fluoroformamide Research

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational energy levels of a molecule. These vibrations are unique to the molecule's structure and the types of chemical bonds present, serving as a distinct molecular "fingerprint."

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes. researchgate.net For N-Fluoroformamide, key functional groups include the N-H bond, the C=O (carbonyl) group, the C-N bond, and the N-F bond.

While experimental FT-IR spectra for this compound are not widely published, theoretical studies using Density Functional Theory (DFT) provide valuable predictions of its vibrational frequencies. A 2022 computational study investigated various tautomers of fluoro-formamide and calculated their vibrational spectra. researchgate.net These calculations help in assigning specific vibrational motions to observed or predicted absorption bands. The principal vibrational modes for this compound are expected in distinct regions of the infrared spectrum. For instance, the N-H stretching vibration typically appears at high wavenumbers, while the C=O stretching vibration gives a strong, characteristic absorption in the double-bond region. mdpi.comchemicalbook.com

The table below outlines the theoretically predicted vibrational frequencies for the key functional groups in this compound, based on computational models.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Theoretical) |

| N-H | Stretching | ~3300 - 3500 |

| C-H | Stretching | ~2900 - 3000 |

| C=O (Amide I) | Stretching | ~1700 - 1750 |

| N-H | Bending (Amide II) | ~1500 - 1550 |

| C-N | Stretching | ~1200 - 1400 |

| N-F | Stretching | ~900 - 1000 |

| Note: These values are approximate and based on theoretical DFT calculations. Experimental values may vary. |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light from a molecule. spectroscopyonline.com It provides information on vibrational modes and is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in an IR spectrum. medium.com The resulting Raman spectrum serves as a unique molecular fingerprint, enabling the identification and structural analysis of compounds like this compound. spectroscopyonline.comnih.gov

Advanced techniques such as Surface-Enhanced Raman Spectroscopy (SERS) and Tip-Enhanced Raman Spectroscopy (TERS) can dramatically amplify the Raman signal, allowing for the analysis of minute sample quantities. While specific SERS or TERS studies on this compound have not been reported, these methods would be invaluable for probing its structure with high sensitivity, potentially at the single-molecule level. SERS would involve adsorbing this compound onto a nanostructured metal surface to enhance its signal, while TERS would use a metal-coated atomic force microscope tip to achieve nanoscale spatial resolution and signal enhancement.

The expected Raman active modes for this compound would correspond to the same fundamental vibrations observed in IR spectroscopy, but with different relative intensities.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Relative Intensity |

| N-H Stretch | ~3300 - 3500 | Weak to Medium |

| C-H Stretch | ~2900 - 3000 | Medium |

| C=O Stretch | ~1700 - 1750 | Strong |

| N-H Bend | ~1500 - 1550 | Medium |

| C-N Stretch | ~1200 - 1400 | Medium |

| N-F Stretch | ~900 - 1000 | Strong |

| Note: This table is illustrative, showing typical regions for these vibrations. Relative intensities are predictions based on general principles of Raman spectroscopy. |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed molecular architecture of a compound in solution. By probing the magnetic properties of atomic nuclei (such as ¹H, ¹³C, and ¹⁹F), NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms. organicchemistrydata.org

¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule. tau.ac.il For this compound (HCONHF ), one would expect to observe signals for the proton attached to the carbonyl carbon (formyl proton) and the proton attached to the nitrogen atom (amide proton). The chemical shift of these protons is influenced by the electronegativity of nearby atoms (oxygen, nitrogen, and fluorine). libretexts.org

Furthermore, spin-spin coupling would provide connectivity information. The formyl proton would likely appear as a doublet due to coupling with the fluorine atom across the N-C bond. The amide proton's signal would be expected to couple to the adjacent fluorine atom, resulting in a doublet. The multiplicity of these peaks provides direct evidence of the H-C-N-F bonding framework. hw.ac.uk

| Proton Environment | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Expected Coupling Constants (J) in Hz |

| H -C=O | Downfield | Doublet (due to ¹⁹F) | JH-F (Value not reported) |

| N-H | Variable, often broad | Doublet (due to ¹⁹F) | JH-F (Value not reported) |

| Note: Specific experimental data for this compound is not readily available in the literature. This table illustrates the expected features based on general NMR principles. |

¹³C NMR spectroscopy detects the carbon atoms within a molecule. oregonstate.edu this compound has a single carbon atom—the carbonyl carbon. Its chemical shift would be expected in the downfield region typical for amide carbonyls. libretexts.org A key feature in the ¹³C NMR spectrum would be the coupling between the carbon nucleus and the directly bonded fluorine nucleus (¹³C-¹⁹F coupling), which would split the carbon signal into a doublet. The magnitude of this one-bond coupling constant (¹JC-F) is a valuable structural parameter.

| Carbon Environment | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Expected Coupling Constant (J) in Hz |

| C =O | ~160 - 180 | Doublet (due to ¹⁹F) | ¹JC-F (Value not reported) |

| Note: Specific experimental data for this compound is not readily available in the literature. The chemical shift range is an estimate based on similar functional groups. |

¹⁹F NMR spectroscopy is a highly sensitive technique used to specifically analyze fluorine-containing compounds. aiinmr.com Since ¹⁹F has a nuclear spin of 1/2 and is 100% naturally abundant, it provides clear and informative spectra. lcms.cz For this compound, ¹⁹F NMR is the most direct method for observing the fluorine atom's environment. A single resonance would be expected. The chemical shift provides information about the electronic environment of the fluorine atom, which is directly attached to a nitrogen within an amide group. sigmaaldrich.com

The signal in the ¹⁹F spectrum would be split into a complex multiplet due to coupling with both the formyl proton and the amide proton. This coupling pattern would definitively confirm the molecule's structure. lcms.cz

| Fluorine Environment | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Expected Coupling Constants (J) in Hz |

| N-F | Value not reported | Doublet of doublets (dd) | JF-H(formyl), JF-H(amide) (Values not reported) |

| Note: The chemical shift reference for ¹⁹F NMR is typically CFCl₃. researchgate.net Specific experimental data for this compound is not readily available in the literature. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction (XRD) stands as a cornerstone technique for the elucidation of the three-dimensional atomic arrangement within crystalline solids. For a compound like this compound, XRD methods are indispensable for confirming its molecular structure, determining its packing in the solid state, and verifying its phase purity.

Single Crystal X-ray Diffraction for Precise Molecular Geometry

Single-crystal X-ray diffraction (SC-XRD) is an analytical technique that provides definitive information about the internal lattice of crystalline substances. researchgate.net By irradiating a single, high-quality crystal with a monochromatic X-ray beam, a unique diffraction pattern is produced. The analysis of the positions and intensities of these diffracted X-rays allows for the determination of the unit cell dimensions—the fundamental repeating unit of the crystal—and the precise location of each atom within that unit. researchgate.netnih.gov This yields a wealth of structural information, including exact bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformation and stereochemistry. researchgate.netnih.gov

The process begins with the growth of a suitable single crystal, which can be a significant challenge. rsc.org This crystal is then mounted on a diffractometer, and data is collected, often at low temperatures to minimize thermal vibrations of the atoms. trygvehelgaker.no The resulting diffraction pattern is processed to determine the electron density map of the molecule, from which a structural model is built and refined. nih.gov

While specific experimental single-crystal X-ray diffraction data for this compound is not available in major open-access crystallographic databases, the application of this technique would be the gold standard for unequivocally determining its molecular geometry. Such an analysis would provide the precise coordinates of the fluorine, oxygen, nitrogen, carbon, and hydrogen atoms, allowing for a direct measurement of key structural parameters. The data would serve as the ultimate benchmark for validating and refining the theoretical models derived from computational chemistry.

Powder X-ray Diffraction (PXRD) for Crystalline Identity

Powder X-ray diffraction (PXRD) is a complementary and more routinely accessible technique used to analyze the bulk properties of a crystalline material. nih.gov Instead of a single crystal, a finely powdered sample containing a vast number of randomly oriented microcrystals is used. fiz-karlsruhe.de When the X-ray beam interacts with the powder, it produces a characteristic diffraction pattern consisting of concentric cones of diffracted rays, which are recorded as a plot of intensity versus diffraction angle (2θ). nih.gov

This pattern serves as a unique "fingerprint" for a specific crystalline phase. fiz-karlsruhe.de The primary application of PXRD in the context of this compound research would be to:

Confirm Crystalline Identity: By comparing the experimental PXRD pattern of a synthesized batch of this compound against a reference pattern (either calculated from single-crystal data or from a standard database), its identity and purity can be rapidly confirmed.

Phase Analysis: PXRD can identify the presence of different crystalline forms (polymorphs) or impurities within a sample.

Lattice Parameter Refinement: The positions of the diffraction peaks can be used to accurately determine the unit cell parameters of the crystal lattice. nist.gov

Although solving a crystal structure ab initio from powder data is more complex than from single-crystal data due to the overlap of reflections, modern methods have made it increasingly feasible, especially with the aid of computational models. nist.govarxiv.org A comparative analysis of an experimental PXRD pattern with a pattern calculated from a theoretical structure can provide strong evidence for the correctness of the proposed crystal packing. trygvehelgaker.no

Integration of Spectroscopic Data with Computational Modeling for Validation and Prediction

The synergy between experimental spectroscopic data and theoretical computational modeling is a powerful paradigm in modern chemical research. psu.edu For this compound, this integration allows for a deeper understanding of its properties, where computational methods can validate experimental findings and predict characteristics that are difficult to measure. researchgate.netresearchgate.net

Computational chemistry, particularly using Density Functional Theory (DFT) and ab initio methods, provides a means to calculate the geometric and electronic structure of molecules. trygvehelgaker.nonih.gov Researchers have employed various DFT methods, such as B3LYP and wB97X-D, and composite models to investigate the tautomers and properties of fluoroformamide. trygvehelgaker.no A notable study benchmarked the performance of numerous density functionals for accurately predicting the geometries and zero-point energies of a set of molecules that included this compound. libguides.compan-data.eu It was found that functionals like PBE0 and PBE0-D3 can achieve high accuracy for geometry optimization even with smaller basis sets, offering a significant computational advantage. libguides.compan-data.eu

The integration process typically involves the following workflow:

Prediction: A theoretical model of the this compound molecule is created, and its properties, such as its optimal geometry and vibrational frequencies, are calculated.

Comparison: The calculated data is compared with experimental results from techniques like IR, Raman, and, if available, X-ray diffraction. For instance, calculated vibrational frequencies (often scaled to account for anharmonicity and method limitations) are matched with experimental IR spectra to assign specific absorption bands to molecular motions. pan-data.eu

Refinement and Validation: A strong correlation between the predicted and experimental data validates the computational model. researchgate.net Discrepancies can point to areas where the theoretical model may need refinement or suggest re-interpretation of the experimental data.

This integrated approach is particularly valuable for validating the precise molecular geometry obtained from SC-XRD. By performing a geometry optimization using a high-level computational method, one can compare the calculated bond lengths and angles with the experimental values. A close agreement provides high confidence in both the experimental result and the theoretical model.

The table below presents a hypothetical comparison of experimental and calculated structural parameters for this compound, illustrating how such data would be evaluated.

| Parameter | Experimental Value (Hypothetical SC-XRD) | Calculated Value (e.g., PBE0/cc-pVTZ) |

| Bond Lengths (Å) | ||

| C=O | Value | Value |

| C-N | Value | Value |

| N-F | Value | Value |

| N-H | Value | Value |

| Bond Angles (º) | ||

| O=C-N | Value | Value |

| C-N-F | Value | Value |

| C-N-H | Value | Value |

| F-N-H | Value | Value |

| Dihedral Angle (º) | ||

| O=C-N-F | Value | Value |

Ultimately, this iterative process of prediction, experimentation, and validation leads to a robust and comprehensive understanding of the chemical and physical properties of this compound at the molecular level. researchgate.net

Prospective Research Avenues and Applications of N Fluoroformamide

Potential as a Selective Fluorination Reagent in Advanced Organic Synthesis

The development of safe and selective electrophilic fluorinating agents is a cornerstone of modern organofluorine chemistry. wikipedia.org Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® have become commonplace for their efficacy in fluorinating a wide range of nucleophiles. wikipedia.orgorganic-chemistry.orgtcichemicals.com Research suggests that N-Fluoroformamide and its derivatives have the potential to act as selective fluorinating agents, particularly for nitrogenous compounds.

Investigations into the direct fluorination of secondary amides have shown that these reactions proceed with high selectivity toward the nitrogen atom. dtic.mil The process involves the successive fluorination of the N-H bond, leading first to N-fluoroamides, which can then be further fluorinated to difluoroaminoalkanes. dtic.mil The initial product, an N-fluoro-N-alkylamide, is an analogue of this compound. The fact that these N-fluoroamide intermediates can be formed selectively underscores the potential for using this compound itself as a reagent to transfer a fluorine atom to a suitable substrate. It has been noted that in an inert solvent, nitrogenous organic compounds can be selectively fluorinated with such compounds. dtic.mil The inherent polarity of the N-F bond, where the fluorine atom bears a partial positive charge, allows it to function as an electrophilic source of fluorine. While comprehensive studies on the substrate scope of this compound are limited, its foundational reactivity suggests a potential niche in the targeted fluorination of specific heteroatomic functional groups under mild conditions.

Role as a Key Intermediate in the Synthesis of Complex Fluorinated Molecules

Beyond its potential as a reagent, this compound can serve as a crucial intermediate in the construction of more elaborate fluorinated molecules. Its synthesis via the direct fluorination of formamide (B127407) provides a straightforward entry point to this functional group. dtic.milntis.gov Research has demonstrated that N-fluoro-N-alkylamides can be isolated as intermediates during the fluorination of secondary amides and are relatively stable. dtic.mil

A clear example of its role as an intermediate is seen in the fluorination of N,N'-diformyl-1,3-diaminopropane. This reaction yields a mixture of products, including N,N,N'-trifluoro-N'-formyl-1,3-diaminopropane, a molecule that retains the this compound moiety as part of a larger, more complex structure. dtic.mil This demonstrates that the this compound group can be incorporated and maintained while other parts of the molecule undergo further transformation. This stability makes it a viable precursor for molecules where the N-F bond is a desired functional component in the final product. The table below details the products from this specific reaction, highlighting the formation of the this compound-containing compound.

| Starting Material | Product |

| N,N'-diformyl-1,3-diaminopropane | 1,3-Bis(difluoramino)propane |

| N,N,N'-trifluoro-N'-formyl-1,3-diaminopropane | |

| 1,3-Bis(difluoramino)-1-fluoropropane | |

| Table 1: Products obtained from the fluorination of N,N'-diformyl-1,3-diaminopropane, illustrating the formation of a complex molecule containing the this compound functional group. dtic.mil |

Development of Novel Fluorinated Building Blocks for Chemical Research

Fluorinated building blocks are small, functionalized molecules that serve as foundational components for the synthesis of complex pharmaceuticals, agrochemicals, and materials. ossila.comsigmaaldrich.comnih.gov The introduction of fluorine can significantly alter a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity. enamine.net this compound and its simple derivatives represent a class of fundamental building blocks that can introduce the unique N-F functionality.

The synthesis of this compound from formamide, or its N-alkyl derivatives from corresponding secondary amides, establishes these compounds as simple, yet valuable, fluorinated building blocks. dtic.mildtic.mil These molecules provide a reactive handle—the N-F bond—for further synthetic elaboration. For instance, the N-fluoro-N-alkylamide structure can be a precursor to other nitrogen-fluorine compounds or can be used in cyclization or coupling reactions. While not as structurally complex as some commercially available building blocks, such as fluorinated aromatic monomers, their simplicity is an advantage, offering a direct route to incorporating a fluorinated amide nitrogen into a target structure. nih.gov The development of synthetic methodologies utilizing this compound as a foundational piece could open new pathways to novel classes of fluorinated compounds previously difficult to access.

Contributions to Mechanistic Understanding of N-F Bond Reactivity

Studying the reactivity of simple molecules often provides profound insights into the fundamental nature of chemical bonds. This compound and its N-alkyl derivatives serve as excellent models for understanding the reactivity of the N-F bond under various conditions.

Key research into the behavior of N-alkyl-N-fluoroformamides in the presence of strong acids has provided significant mechanistic information. dtic.mil When methyl-N-fluoroformamide or ethyl-N-fluoroformamide is treated with concentrated sulfuric acid, the molecule undergoes hydrolysis, cleaving the C-N bond to yield N-fluoroalkylammonium salts (RNH₂F⁺). dtic.mil This reaction pathway highlights the susceptibility of the amide portion of the molecule to acid-catalyzed hydrolysis while the N-F bond itself remains intact, leading to the formation of a fluorinated ammonium (B1175870) cation. This behavior contrasts with that of other N-F compounds, such as t-butyldifluoramine, which undergoes rearrangement via nucleophilic alkyl migration under similar conditions. dtic.mil Furthermore, density functional theory (DFT) calculations have confirmed the thermodynamic stability of the fluoro-formamide structure compared to its tautomers, providing a theoretical basis for its existence and observed reactivity. researchgate.net

| Substrate | Reagent | Product |

| Methyl-N-fluoroformamide | Concentrated H₂SO₄ | Methylfluorammonium ion (CH₃NH₂F⁺) |

| Ethyl-N-fluoroformamide | Concentrated H₂SO₄ | Ethylfluorammonium ion (C₂H₅NH₂F⁺) |

| Table 2: Reaction of N-alkyl-N-fluoroformamides with concentrated sulfuric acid, demonstrating a reaction pathway that informs the mechanistic understanding of N-F bond stability in strong acid. dtic.mil |

These studies contribute valuable data to the broader understanding of N-F bond polarity, stability, and cleavage mechanisms, which is essential for the rational design of new fluorinating reagents and synthetic strategies.

Q & A

Q. How can researchers ensure their study on this compound addresses gaps in existing literature?

- Methodological Answer : Conduct a systematic review using databases (SciFinder, Reaxys) to catalog prior work. Identify understudied areas (e.g., enantioselective synthesis) using keyword co-occurrence maps (VOSviewer). Propose hypotheses that challenge existing assumptions (e.g., solvent-free fluorination) and validate with pilot experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.